molecular formula C10H14ClN3O B2920605 (4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone CAS No. 491828-56-9

(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone

Cat. No. B2920605
CAS RN: 491828-56-9
M. Wt: 227.69
InChI Key: KRGQOKCRZMRVRH-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. It includes bond lengths, bond angles, and the spatial arrangement of atoms .


Chemical Reactions Analysis

This involves understanding the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves understanding the compound’s properties, such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research , where it serves as a reagent for the study of protein expression and function. It can be used to modify proteins or peptides to study their structure-activity relationships .

Pharmacological Studies

The related compound, C-(4-Chloro-2-methyl-2H-pyrazol-3-yl)-methylamine , has been used in pharmacological research to develop new drugs with potential antimycobacterial properties . This suggests that (4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone could also be explored for similar pharmacological applications.

Mechanism of Action

This is typically used in the context of biological activity. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves potential areas of future research or applications of the compound. It could include potential uses, improvements in synthesis methods, or new reactions .

properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-13-9(8(11)7-12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGQOKCRZMRVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone

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